molecular formula C13H13N3O B2945626 isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone CAS No. 2309538-58-5

isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone

Cat. No.: B2945626
CAS No.: 2309538-58-5
M. Wt: 227.267
InChI Key: MHLJTUNSYOTZTR-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a compound that features both isoindoline and imidazole moieties Isoindoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone typically involves the formation of the isoindoline and imidazole rings followed by their coupling. One common method involves the reaction of isoindoline derivatives with imidazole derivatives under specific conditions. For example, the reaction of isoindoline-1-carboxylic acid with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoindoline or imidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline or imidazole derivatives.

Scientific Research Applications

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline derivatives: Compounds like isoindoline-1-carboxylic acid and isoindoline-1,3-dione.

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole.

Uniqueness

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is unique due to the combination of isoindoline and imidazole moieties in a single molecule. This dual functionality can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-9-14-6-12(15)13(17)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLJTUNSYOTZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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